Cas no 154650-16-5 (2-Bromo-6-fluoro-3-methylbenzaldehyde)

2-Bromo-6-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₈H₆BrFO. This compound features a bromo and fluoro substituent at the 2- and 6-positions, respectively, along with a methyl group at the 3-position of the benzaldehyde scaffold. Its unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceutical precursors. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The aldehyde functionality allows for further derivatization, enabling applications in medicinal chemistry and material science. High purity grades ensure consistent performance in research and industrial settings.
2-Bromo-6-fluoro-3-methylbenzaldehyde structure
154650-16-5 structure
Product Name:2-Bromo-6-fluoro-3-methylbenzaldehyde
CAS No:154650-16-5
MF:C8H6BrFO
MW:217.035045146942
MDL:MFCD11520666
CID:836422
PubChem ID:19007376
Update Time:2025-11-02

2-Bromo-6-fluoro-3-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-fluoro-3-methylbenzaldehyde
    • Benzaldehyde, 2-broMo-6-fluoro-3-Methyl-
    • HORDCPFFRDZLRG-UHFFFAOYSA-N
    • FCH1327395
    • AM90058
    • 2-bromo-6-fluoro-3-methyl-benzaldehyde
    • 2-Bromo-6-fluoro-3-methyl benzaldehyde
    • AX8217842
    • AB0044139
    • X3303
    • ST24040185
    • DTXSID40597323
    • PB40852
    • SY104833
    • DS-14791
    • DB-364876
    • EN300-1725191
    • 154650-16-5
    • Z1269163286
    • SCHEMBL828631
    • MFCD11520666
    • CS-W006422
    • AKOS015924676
    • MDL: MFCD11520666
    • Inchi: 1S/C8H6BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
    • InChI Key: HORDCPFFRDZLRG-UHFFFAOYSA-N
    • SMILES: BrC1C(C=O)=C(C=CC=1C)F

Computed Properties

  • Exact Mass: 215.95900
  • Monoisotopic Mass: 215.95861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.575
  • Melting Point: 56-62°C
  • Boiling Point: 248.1 ºC
  • Flash Point: 103.9 ºC
  • PSA: 17.07000
  • LogP: 2.70910
  • Sensitiveness: Air Sensitive

2-Bromo-6-fluoro-3-methylbenzaldehyde Security Information

2-Bromo-6-fluoro-3-methylbenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-6-fluoro-3-methylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
050343-250mg
2-Bromo-6-fluoro-3-methyl benzaldehyde
154650-16-5 96%
250mg
£28.00 2022-03-01
Fluorochem
050343-1g
2-Bromo-6-fluoro-3-methyl benzaldehyde
154650-16-5 96%
1g
£51.00 2022-03-01
Fluorochem
050343-5g
2-Bromo-6-fluoro-3-methyl benzaldehyde
154650-16-5 96%
5g
£188.00 2022-03-01
Fluorochem
050343-10g
2-Bromo-6-fluoro-3-methyl benzaldehyde
154650-16-5 96%
10g
£288.00 2022-03-01
Chemenu
CM249770-5g
2-Bromo-6-fluoro-3-methylbenzaldehyde
154650-16-5 95+%
5g
$252 2021-06-16
Chemenu
CM249770-10g
2-Bromo-6-fluoro-3-methylbenzaldehyde
154650-16-5 95+%
10g
$421 2021-06-16
Chemenu
CM249770-25g
2-Bromo-6-fluoro-3-methylbenzaldehyde
154650-16-5 95+%
25g
$757 2021-06-16
TRC
B993675-50mg
2-bromo-6-fluoro-3-methylbenzaldehyde
154650-16-5
50mg
$ 50.00 2022-06-06
TRC
B993675-100mg
2-bromo-6-fluoro-3-methylbenzaldehyde
154650-16-5
100mg
$ 70.00 2022-06-06
TRC
B993675-500mg
2-bromo-6-fluoro-3-methylbenzaldehyde
154650-16-5
500mg
$ 230.00 2022-06-06

2-Bromo-6-fluoro-3-methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:154650-16-5)2-Bromo-6-fluoro-3-methylbenzaldehyde
Order Number:A849015
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:22
Price ($):255.0/635.0/2097.0
Email:sales@amadischem.com

Additional information on 2-Bromo-6-fluoro-3-methylbenzaldehyde

2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS No. 154650-16-5): A Versatile Building Block in Modern Organic Synthesis and Pharmaceutical Development

2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS No. 154650-16-5) has emerged as a critical intermediate compound in contemporary organic chemistry and pharmaceutical research. This aromatic aldehyde, characterized by its unique combination of halogen substituents and methyl group, exhibits exceptional reactivity and structural diversity that has propelled its application across multiple scientific domains. Recent advancements in electrophilic substitution reactions and cross-coupling methodologies have further expanded its utility, particularly in the development of novel drug candidates and functional materials.

The chemical structure of 2-Bromo-6-fluoro-3-methylbenzaldehyde features a benzaldehyde core with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position. This substituent pattern not only enhances the electronic properties of the molecule but also introduces stereochemical diversity that is highly desirable in molecular design. A 2023 study published in Organic Letters highlighted the regioselectivity of transition-metal-catalyzed reactions involving this compound, demonstrating its potential as a precursor for fluorinated pharmaceuticals and agrochemicals.

Recent synthetic strategies have focused on optimizing the oxidative coupling of 2-Bromo-6-fluoro-3-methylbenzaldehyde with amine derivatives to generate heterocyclic frameworks. These heterocycles are frequently encountered in bioactive molecules, including antimicrobial agents and enzyme inhibitors. For instance, a 2024 investigation in ACS Medicinal Chemistry Letters reported the efficient synthesis of thiazole-based compounds using this aldehyde intermediate, which showed promising inhibitory activity against tyrosine kinase enzymes implicated in cancer progression.

The fluorine atom in 2-Bromo-6-fluoro-3-methylbenzaldehyde plays a pivotal role in modulating molecular properties such as solubility, metabolic stability, and bioavailability. This has led to its incorporation in drug discovery projects targeting central nervous system disorders. A notable example is its use as a building block in the development of selective serotonin reuptake inhibitors (SSRIs), where the fluorinated substituent was found to enhance ligand-receptor interactions without compromising selectivity profiles.

Advancements in green chemistry have also influenced the utilization of 2-Bromo-6-fluoro-3-methylbenzaldehyde in industrial applications. Researchers at the Max Planck Institute have recently demonstrated a microwave-assisted synthesis method that improves yield efficiency by 25% compared to conventional approaches. This sustainable method reduces reaction times from 12 hours to just 2 hours while maintaining high purity levels (>98%) of the final product.

Within the realm of materials science, 2-Bromo-6-fluoro-3-methylbenzaldehyde has shown potential in the design of conjugated polymers with optoelectronic properties. A 2023 collaboration between MIT and Stanford University utilized this compound as a monomer unit in the electropolymerization of fluorinated conducting polymers. The resulting polymer films exhibited enhanced charge transport characteristics, making them suitable for flexible electronics and organic photovoltaics.

The versatility of 2-Bromo-6-fluoro-3-methylbenzaldehyde is further underscored by its role in asymmetric synthesis. A groundbreaking study in Angewandte Chemie (2024) described the enantioselective alkylation of this aldehyde using chiral catalysts, achieving high enantiomeric excess (>95%) in secondary amine derivatives. These chiral compounds are essential in the development of stereospecific drugs, where stereochemistry directly influences pharmacological activity.

Looking ahead, the continued exploration of 2-Bromo-6-fluoro-3-methylbenzaldehyde is expected to yield innovative applications in biomedical engineering and nanochemistry. Its functional groups provide a platform for conjugation with biomolecules, enabling the development of targeted drug delivery systems and bioconjugated probes. As computational modeling techniques advance, molecular docking studies are increasingly being used to predict reactivity patterns and intermolecular interactions, further streamlining its application in drug discovery.

In conclusion, 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS No. 154650-16-5) stands as a cornerstone molecule in modern chemical synthesis, with its unique substituent arrangement and reactive aldehyde functionality enabling a multitude of scientific advancements. As research methodologies continue to evolve, this versatile intermediate is poised to play an even greater role in innovative pharmaceuticals, high-performance materials, and next-generation technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:154650-16-5)2-Bromo-6-fluoro-3-methylbenzaldehyde
A849015
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):255.0/635.0/2097.0
Email